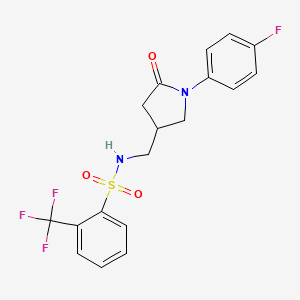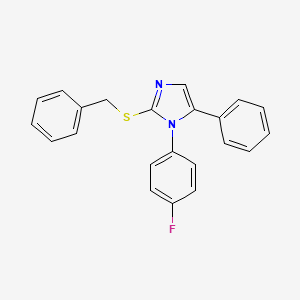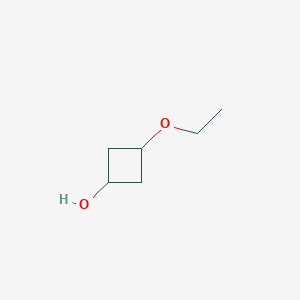
3-Ethoxycyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxycyclobutan-1-ol is a chemical compound that is part of a broader class of organic molecules known as cyclobutanols. These compounds are characterized by a four-membered cyclobutane ring and are of interest in organic synthesis due to their potential as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related cyclobutanol derivatives has been explored in various studies. For instance, a photochemical route has been developed to synthesize hydroxy derivatives of cyclobutane amino acids, which involves a highly endo-selective [2 + 2]-photocycloaddition reaction followed by a series of transformations including ring opening and Hofmann rearrangement . Another method for preparing α-methylene-γ-butyrolactones utilizes 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone, which upon reaction with Grignard reagents or aryllithium, followed by a series of reductions and treatments, yields the desired lactones .
Molecular Structure Analysis
The molecular structure of cyclobutanols like 3-ethoxycyclobutan-1-ol is characterized by the presence of a strained four-membered ring. This strain can influence the reactivity of the molecule, making it a versatile intermediate in organic synthesis. The stereochemistry of such compounds is also of interest, as demonstrated by the reassignment of stereochemistry in 3-ethoxy-2-methyl-2-vinylcyclobutanones, where NOE difference experiments confirmed the relative stereochemistry .
Chemical Reactions Analysis
Cyclobutanones, including those with ethoxy substituents, are known to participate in various chemical reactions. For example, they can undergo formal [4 + 2] cycloaddition reactions with allylsilanes catalyzed by tin(IV) chloride to yield cyclohexanones . They also react with pyridines and quinolines to form cycloadducts under the catalysis of Me3SiOTf . Additionally, 3-alkyloxycyclobutanones can form zwitterionic intermediates under Lewis acid catalysis and participate in annulations and other transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-ethoxycyclobutan-1-ol and its derivatives are influenced by the cyclobutane ring's strain and the substituents attached to it. This strain can lead to unique reactivity patterns, such as the smooth thermal ring-expansion observed in 2-ethoxycarbonyl-1-silacyclobutanes . The ethoxy group in 3-ethoxycyclobutan-1-ol is likely to affect its solubility and boiling point, although specific data on these properties are not provided in the papers.
Applications De Recherche Scientifique
1. Synthesis of Cyclobutane and Cyclopropane Derivatives
Yao and Shi (2007) described the reaction of Arylmethylenecyclopropanes with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol under mild conditions, catalyzed by Lewis acid, leading to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This reaction demonstrates the potential of 3-ethoxycyclobutan-1-ol derivatives in synthesizing complex organic compounds (Yao & Shi, 2007).
2. Formation of Highly Oxygenated Cyclohexanone Derivatives
Matsuo et al. (2009) showed that 3-Ethoxycyclobutanones can react with silyl enol ethers to form 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives using ethylaluminum dichloride as a Lewis acid. This method offers a stereoselective approach to preparing highly oxygenated cyclohexanone derivatives, highlighting the versatility of 3-ethoxycyclobutan-1-ol in organic synthesis (Matsuo, Negishi, & Ishibashi, 2009).
3. Synthesis of 1-Silacyclobutanes
Maas and Bender (2000) reported the synthesis of 2-Ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion of carbenes, generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates. These compounds underwent smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes, demonstrating the application of 3-ethoxycyclobutan-1-ol in synthesizing silacyclobutanes (Maas & Bender, 2000).
4. Antimicrobial Activity of Schiff Base Ligands
Cukurovalı et al. (2002) and Yilmaz & Cukurovalı (2003) studied Schiff base ligands containing cyclobutane and thiazole rings, which showed antimicrobial activities against various microorganisms. This research highlights the potential biomedical applications of compounds related to 3-ethoxycyclobutan-1-ol (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002) and (Yilmaz & Cukurovalı, 2003).
5. Cycloaddition Reactions
Onnagawa et al. (2016) and Matsuo et al. (2009) explored cycloaddition reactions involving 3-ethoxycyclobutanones. These studies illustrate the utility of 3-ethoxycyclobutan-1-ol in forming complex molecular structures through cycloaddition, contributing to the development of new synthetic methodologies (Onnagawa, Shima, Yoshimura, & Matsuo, 2016) and (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Propriétés
IUPAC Name |
3-ethoxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDATNTJZMTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)
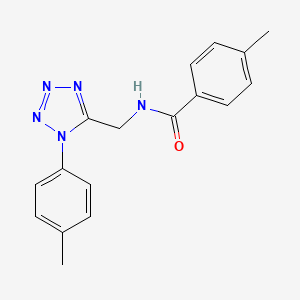
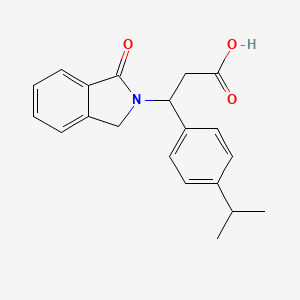
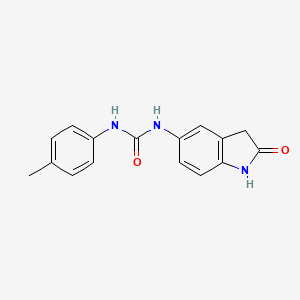
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)
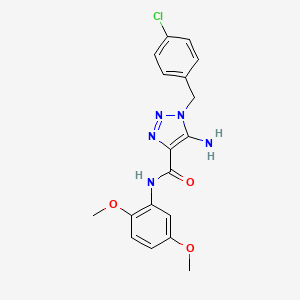

![8-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline](/img/structure/B3010577.png)
![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)
![methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)
